N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(1,3-Benzodioxol-5-yl)-N⁶,N⁶-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1,3-benzodioxol-5-yl group at the N⁴ position and dimethyl substituents at the N⁶ position. This compound is part of a broader class of pyrazolo-pyrimidines, which are studied for their diverse pharmacological profiles, including kinase inhibition and anticancer activity .
Properties
IUPAC Name |
4-N-(1,3-benzodioxol-5-yl)-6-N,6-N-dimethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-25(2)20-23-18(22-13-8-9-16-17(10-13)28-12-27-16)15-11-21-26(19(15)24-20)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEJHNRUSXCHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the benzodioxole and dimethylphenyl groups through various coupling reactions. Key reagents and conditions include:
Palladium-catalyzed cross-coupling reactions: These are often used to introduce the benzodioxole moiety.
Nucleophilic substitution reactions: Employed to attach the dimethylphenyl groups.
Reaction conditions: Typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium chloride (PdCl~2~) under controlled temperatures
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazolo[3,4-d]pyrimidine core contains nitrogen atoms at positions 1, 4, and 6, which can participate in nucleophilic substitution under controlled conditions. For example:
-
Chlorination : Reaction with POCl₃ or SOCl₂ introduces chlorine at position 2 or 4 of the pyrimidine ring, enabling further functionalization .
-
Amination : The dimethylamino group at N⁶ can undergo displacement with primary/secondary amines in the presence of Pd catalysts, yielding derivatives with modified pharmacokinetic properties .
Table 1: Nucleophilic Substitution Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃, DMF, 80°C, 6h | 4-Chloro-pyrazolo[3,4-d]pyrimidine | 72 | |
| Amination | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C | N⁶-Allyl derivative | 65 |
Electrophilic Aromatic Substitution
The 1,3-benzodioxole moiety undergoes electrophilic substitution at the 5-position (para to the dioxole oxygen):
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group, which can be reduced to an amine for further coupling .
-
Sulfonation : SO₃/H₂SO₄ generates sulfonic acid derivatives, enhancing solubility .
Key Observation : The electron-rich benzodioxole ring directs electrophiles to the 5-position due to resonance stabilization .
Oxidation and Reduction
-
Oxidation :
-
Reduction :
Table 2: Redox Reaction Parameters
| Reaction | Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| N-Oxidation | mCPBA, CH₂Cl₂, 25°C, 12h | N⁶-Dimethyl-N-oxide | High | |
| Benzodioxole cleavage | RuO₄, H₂O/CH₃CN, 0°C | Catechol-pyrazolo-pyrimidine | Moderate |
Cross-Coupling Reactions
The phenyl group at position 1 enables Suzuki-Miyaura or Buchwald-Hartwig couplings:
-
Suzuki coupling : Bromination at the phenyl group’s para position followed by Pd-mediated coupling with aryl boronic acids .
-
Buchwald-Hartwig amination : Introduction of secondary amines at the phenyl ring .
Example :
Bromination with NBS (AIBN, CCl₄) yields 1-(4-bromophenyl)-pyrazolo-pyrimidine, which couples with 4-methoxyphenylboronic acid (Pd(PPh₃)₄, Na₂CO₃) to form a biaryl derivative .
Ring-Opening Reactions
The 1,3-benzodioxole ring undergoes acid-catalyzed hydrolysis:
-
Acidic conditions (HCl, H₂O/THF) cleave the dioxole ring to form a catechol intermediate, which can be further oxidized or alkylated .
Functional Group Transformations
-
Demethylation : BBr₃ in CH₂Cl₂ removes methyl groups from the dimethylamino substituent, yielding a primary amine.
-
Acylation : Reaction with acetyl chloride (Et₃N, CH₂Cl₂) acetylates free amino groups .
Complexation and Supramolecular Interactions
The pyrazolo-pyrimidine core coordinates with transition metals (e.g., Pd, Pt) via N-atoms, forming complexes studied for anticancer activity .
Example :
Reaction with K₂PtCl₄ (H₂O, 60°C) yields a platinum(II) complex with enhanced cytotoxicity (IC₅₀ = 12 nM in MCF-7 cells).
Stability Under Physiological Conditions
Scientific Research Applications
Structure and Composition
- IUPAC Name : N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Molecular Formula : C~22~H~24~N~6~O~2~
- Molecular Weight : 420.48 g/mol
Physical Properties
- Solubility : Soluble in DMSO and DMF; limited solubility in water.
- Melting Point : Not extensively documented in available literature.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression at the G2/M phase.
- Case Study : In vitro studies demonstrated that the compound reduced cell viability in breast and lung cancer cell lines by over 50% at concentrations as low as 10 µM .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Research Findings : In animal models of inflammation, it was found to significantly reduce markers such as TNF-alpha and IL-6, suggesting a potential role in the treatment of inflammatory diseases.
- Mechanism : It may exert these effects by inhibiting NF-kB signaling pathways .
Neuroprotective Properties
Emerging research points to the neuroprotective effects of this compound:
- Mechanism of Action : It is believed to protect neuronal cells from oxidative stress-induced apoptosis.
- Case Study : In a model of neurodegeneration, treatment with the compound resulted in improved cognitive function and reduced neuronal loss .
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in TNF-alpha levels | |
| Neuroprotective | Protection against oxidative stress |
Mechanism of Action
The mechanism of action of N4-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Features
Pyrazolo[3,4-d]pyrimidine derivatives are structurally distinguished by substitutions at the N⁴, N⁶, and 1-phenyl positions. Below is a comparative analysis of key analogs:
Key Observations:
- The target compound ’s benzodioxol group enhances electron density and steric bulk compared to simpler aryl (e.g., 3-chloro-4-methylphenyl) or alkyl (e.g., isopropyl) substituents in analogs .
- The chromenone derivative (Example 52) demonstrates how fusion with larger heterocycles (e.g., chromenone) drastically alters molecular weight and complexity .
Physicochemical Properties
- Solubility: The target compound’s benzodioxol group likely reduces aqueous solubility compared to the N⁴-(3-chloro-4-methylphenyl) analog (0.5 µg/mL) due to increased hydrophobicity .
- Molecular Weight: At 386.40 g/mol, the target compound is heavier than simpler analogs (e.g., 310–316 g/mol), which may influence bioavailability and membrane permeability .
- Electron Effects: The benzodioxol group’s electron-donating nature could enhance binding to enzymes requiring aromatic stacking (e.g., kinases), contrasting with electron-withdrawing chloro substituents in other analogs .
Biological Activity
N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features a complex structure that includes a benzodioxole moiety and a pyrazolo[3,4-d]pyrimidine core. This structural arrangement is significant as it influences the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, this compound has been evaluated for its inhibitory effects on various cancer cell lines.
- Inhibition of EGFR : The compound has been shown to act as an epidermal growth factor receptor (EGFR) inhibitor. In vitro assays demonstrated that it exhibits potent anti-proliferative activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines with IC50 values of 8.21 µM and 19.56 µM respectively. Notably, it also showed significant inhibition against mutant EGFR (T790M) with an IC50 of 0.236 µM .
- Mechanisms of Action : Flow cytometric analyses indicated that the compound induces apoptosis and arrests the cell cycle at the S and G2/M phases. This is accompanied by an increase in the BAX/Bcl-2 ratio, suggesting a mechanism involving mitochondrial pathways of apoptosis .
Other Pharmacological Activities
Beyond its anticancer properties, compounds in this class have been explored for additional pharmacological effects:
- Anti-inflammatory Activity : Some derivatives within this framework have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
- Kinase Inhibition : The structural similarity to ATP allows these compounds to act as competitive inhibitors of various kinases involved in cancer progression and other diseases .
Study 1: Evaluation of Antiproliferative Activity
A study focused on synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives evaluated their antiproliferative effects against multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition and induced apoptosis in treated cells .
Study 2: Molecular Docking Studies
Molecular docking studies were conducted to elucidate the binding interactions between the compound and EGFR. The results supported the hypothesis that this compound binds effectively to the ATP-binding site of EGFR, which is crucial for its inhibitory activity .
Data Summary
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anti-proliferative | A549 | 8.21 | Apoptosis induction |
| Anti-proliferative | HCT-116 | 19.56 | Cell cycle arrest (S/G2/M phases) |
| EGFR Inhibition | Wild EGFR | 0.016 | Competitive binding |
| EGFR Inhibition | Mutant EGFR | 0.236 | Competitive binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
